1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the rings . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings, the pH of the reaction medium, and the presence of electron-withdrawing groups .
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiviral and anticancer agent due to its ability to interact with specific molecular targets .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The presence of the thieno[2,3-d]pyrimidine core is crucial for its binding to these targets and its overall biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione include other thienopyrimidine derivatives and pyrano[2,3-d]pyrimidine-2,4-dione derivatives The unique combination of substituents in this compound contributes to its distinct properties and makes it a valuable compound for further research .
Properties
Molecular Formula |
C23H21FN2O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZHYAVJSCBDVZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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